2-甲基-8-喹啉基哌啶磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

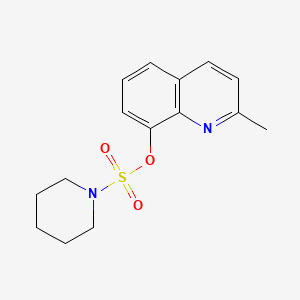

The compound 2-Methyl-8-quinolyl piperidinesulfonate is a derivative of quinoline and piperidine, which are heterocyclic aromatic organic compounds. Quinoline derivatives are known for their various biological activities and are used in the synthesis of numerous pharmaceuticals. Piperidine is a six-membered ring with one nitrogen atom, and its derivatives are also significant in medicinal chemistry.

Synthesis Analysis

The synthesis of related piperidine and quinoline compounds involves several steps, including conjugate additions, intramolecular acylation, and cyclization reactions. For instance, the synthesis of various piperidines and related structures can be achieved by cyclization of acetylenic sulfones with beta and gamma-chloroamines, followed by deprotonation and intramolecular alkylation . Additionally, the synthesis of dihydrospiro(quinoline-2,4'-piperidines) is reported through a two-step synthetic route based on 4-piperidone imine reactivity . These methods demonstrate the versatility of piperidine and quinoline chemistry in constructing complex molecular architectures.

Molecular Structure Analysis

The molecular structure of piperidine-substituted quinolines can vary significantly depending on the substituents. For example, benzyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate adopts an open U-shape conformation with the piperidine ring in a distorted boat conformation . In another case, 8-(Piperidin-1-ylsulfonyl)quinoline shows a planar quinoline system with the piperidine ring in a chair conformation . These structural variations can significantly influence the compound's physical and chemical properties.

Chemical Reactions Analysis

The reactivity of piperidine and quinoline derivatives can lead to various chemical transformations. For example, an acetyl migration in 1-acetyl-1'-benzyl-4-methyl-3,4-dihydrospiro(quinoline-2,4'-piperidines) under debenzylation conditions has been observed . Additionally, the synthesis of 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline involves amino protection, nucleophilic reaction, and deprotection steps . These reactions are crucial for the synthesis of potential therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and quinoline derivatives are influenced by their molecular structures. For instance, the presence of trifluoromethyl groups can reduce the clearance rate and increase oral bioavailability of gonadotropin-releasing hormone antagonists . The crystal structures often reveal intermolecular hydrogen bonding and C-H...π interactions, which can stabilize the compounds and affect their solubility and reactivity .

科学研究应用

凝血酶抑制

相关化合物的一个重要应用是抑制凝血酶,这是血液凝固中的关键酶。冈本等人(1981年)的研究合成了与“2-甲基-8-喹啉基哌啶磺酸盐”密切相关的化合物的立体异构体,展示了对凝血酶的强效抑制作用,其效力差异归因于立体构型的差异 (Okamoto et al., 1981)。

电致发光材料

在材料科学领域,8-喹啉基衍生物已被探索其在电致发光中的潜力。霍普金斯等人(1996年)合成了基于铝和锌金属-8-羟基喹啉酸盐的新型发光团,展示了它们在为电致发光材料创建蓝移吸收/发光带方面的实用性 (Hopkins et al., 1996)。

抗菌活性

喹啉酮的抗菌活性,属于“2-甲基-8-喹啉基哌啶磺酸盐”相关化合物所属的一类,已被广泛研究。纳伊姆等人(2016年)讨论了合成新型喹啉酮类似物,包括在8位进行修饰以增强活性并治疗不同的细菌性疾病。这些化合物靶向关键细菌酶,提供广谱抗菌效果 (Naeem et al., 2016)。

腐蚀抑制

另一个应用领域是腐蚀抑制,喹啉衍生物已显示出潜力。El faydy等人(2020年)对基于8-羟基喹啉的哌嗪衍生物进行的研究表明,它们作为酸性电解质中钢铁的腐蚀抑制添加剂具有有效性。这些化合物通过在金属表面形成伪电容膜来改善抗腐蚀性能,表明它们在工业应用中的潜力 (El faydy et al., 2020)。

未来方向

Quinoline and its derivatives, including 2-methylquinoline, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

(2-methylquinolin-8-yl) piperidine-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-12-8-9-13-6-5-7-14(15(13)16-12)20-21(18,19)17-10-3-2-4-11-17/h5-9H,2-4,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPENYRBOXKUBLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OS(=O)(=O)N3CCCCC3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2546516.png)

![4-[(4-Fluorophenyl)-(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2546530.png)

![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2546531.png)

![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546532.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide](/img/structure/B2546534.png)

![5-[(4-iodophenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2546537.png)

![2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2546539.png)